3-Amino-2,4,6-triiodobenzeneheptanoic Acid
Overview
Description
7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid: is a synthetic organic compound with the molecular formula C13H16I3NO2 and a molecular weight of 598.991 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and a heptanoic acid chain. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid typically involves the iodination of a phenyl ring followed by the introduction of an amino group and the attachment of a heptanoic acid chain. The process can be summarized as follows:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amination: The iodinated phenyl ring is then subjected to amination using ammonia or an amine source under suitable conditions.
Attachment of Heptanoic Acid Chain: The final step involves the attachment of the heptanoic acid chain through a coupling reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like chlorine or bromine, and alkylating agents such as alkyl halides, are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives
Scientific Research Applications
7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe for imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging, particularly in radiology due to its iodine content.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound enhance its ability to absorb X-rays, making it useful in imaging techniques. The amino group allows for interactions with biological molecules, facilitating its use in biological studies. The heptanoic acid chain provides stability and solubility, enabling its application in various environments .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar structure but lacks the heptanoic acid chain.
7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid ethyl ester: An ester derivative with similar properties but different solubility and reactivity.
Uniqueness
7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid is unique due to its combination of iodine atoms, amino group, and heptanoic acid chain. This combination provides a balance of reactivity, stability, and solubility, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
7-(3-amino-2,4,6-triiodophenyl)heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16I3NO2/c14-9-7-10(15)13(17)12(16)8(9)5-3-1-2-4-6-11(18)19/h7H,1-6,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJKNWWQPGSEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)CCCCCCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161466-28-0 | |
Record name | 7-(3-Amino-2,4,6-triiodophenyl)heptanoicacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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